molecular formula C8H12ClNOS2 B6629522 3-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]butan-2-ol

3-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]butan-2-ol

Cat. No.: B6629522
M. Wt: 237.8 g/mol
InChI Key: BMOHUSFVERKVPN-UHFFFAOYSA-N
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Description

3-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]butan-2-ol is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the thiazole ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]butan-2-ol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a halogenated ketone with thiourea. For example, 2-chloroacetophenone can react with thiourea in the presence of a base to form 2-chloro-1,3-thiazole.

    Introduction of the Chlorine Atom: The chlorine atom is introduced into the thiazole ring through chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable methylthiol compound reacts with the chlorinated thiazole.

    Formation of the Butan-2-ol Moiety: The butan-2-ol moiety can be synthesized through the reduction of a corresponding ketone or aldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols, to form new derivatives.

    Addition: The compound can participate in addition reactions with electrophiles, such as alkyl halides, to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

    Addition: Alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, thiols

    Substitution: Amino derivatives, thiol derivatives

    Addition: Alkylated products

Scientific Research Applications

3-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]butan-2-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]butan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating biochemical pathways. The compound’s ability to form hydrogen bonds and participate in nucleophilic and electrophilic reactions contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,3-thiazole: A simpler thiazole derivative with similar chemical properties.

    2-Methyl-4-isothiazolin-3-one: Another thiazole derivative with antimicrobial properties.

    5-(Hydroxymethyl)thiazole: A thiazole derivative with a hydroxymethyl group.

Uniqueness

3-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]butan-2-ol is unique due to the presence of both the thiazole ring and the butan-2-ol moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNOS2/c1-5(11)6(2)12-4-7-3-10-8(9)13-7/h3,5-6,11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOHUSFVERKVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)SCC1=CN=C(S1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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